

Application Notes and Protocols: AXKO-0046

RapidFire-Mass Spectrometry (RF-MS) Assay

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Compound of Interest

Compound Name: AXKO-0046

Cat. No.: B10854833

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Introduction

Lactate dehydrogenase (LDH) is a critical enzyme in cellular metabolism, catalyzing the reversible conversion of pyruvate to lactate.[1][2] The two major isoforms, LDHA and LDHB, play distinct roles in metabolic processes. While LDHA is a well-explored target in cancer therapy for its role in aerobic glycolysis, LDHB has emerged as a promising target in cancers that rely on oxidative metabolism.[1][2] **AXKO-0046** is a potent and selective inhibitor of the human lactate dehydrogenase B (LDHB) isoform.[2][3] This indole derivative was identified through a high-throughput screening campaign utilizing the RapidFire-Mass Spectrometry (RF-MS) platform to monitor the conversion of NADH to NAD+.[2][3] **AXKO-0046** exhibits an uncompetitive mode of inhibition with respect to both NADH and pyruvate, binding to a novel allosteric site on the LDHB tetramer.[3] These application notes provide a detailed overview of the **AXKO-0046** RF-MS assay, including experimental protocols and data presentation.

Mechanism of Action of AXKO-0046

AXKO-0046 is an uncompetitive inhibitor of LDHB, meaning it binds to the enzyme-substrate complex.[3] This binding occurs at an allosteric site, distant from the catalytic active site.[3] The inhibitory activity of **AXKO-0046** increases with higher concentrations of both NADH and pyruvate.[3] This characteristic suggests that the binding of the natural substrates induces a conformational change in LDHB that favors the binding of **AXKO-0046**. [3]

Data Presentation

Table 1: Inhibitory Potency of AXKO-0046 against LDHB

Compound	Target	EC50 (nM)	Inhibition Type
AXKO-0046	LDHB	42	Uncompetitive

Table 2: Effect of Substrate Concentration on AXKO-0046 EC50

Varied Substrate	Concentration (μM)	AXKO-0046 EC50 (nM)
NADH	10	150
30	90	
100	42	
300	25	
1000	15	
Pyruvate	10	120
30	85	
100	42	
300	30	
1000	20	

Note: The data presented in this table is representative and compiled from published findings. Actual experimental values may vary.

Table 3: Kinetic Parameters of LDHB in the Presence of AXKO-0046

AXKO-0046 (nM)	Substrate	K _m (μM)	V _{max} (relative units)
0	NADH	64	1.00
20	NADH	45	0.70
50	NADH	30	0.50
100	NADH	20	0.35
0	Pyruvate	116	1.00
20	Pyruvate	80	0.75
50	Pyruvate	55	0.55
100	Pyruvate	35	0.40

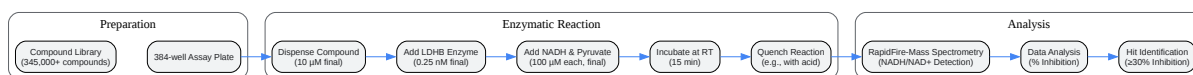
Note: The data presented in this table is representative and compiled from published findings. Actual experimental values may vary.

Experimental Protocols

High-Throughput Screening (HTS) of LDHB Inhibitors using RF-MS

This protocol outlines the workflow for a large-scale screening campaign to identify LDHB inhibitors.

Workflow Diagram:



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Caption: High-throughput screening workflow for LDHB inhibitors.

Protocol:

- **Compound Plating:** Dispense compounds from a library into 384-well assay plates to a final concentration of 10 μM .
- **Enzyme Addition:** Add human recombinant LDHB enzyme to each well to a final concentration of 0.25 nM.
- **Substrate Addition:** Initiate the enzymatic reaction by adding a mixture of NADH and pyruvate to each well, with final concentrations of 100 μM for each.
- **Incubation:** Incubate the assay plates at room temperature for 15 minutes.
- **Quenching:** Stop the reaction by adding a quenching solution (e.g., 1% formic acid).
- **RF-MS Analysis:** Analyze the quenched samples using a RapidFire-Mass Spectrometry system to quantify the amounts of NADH and NAD⁺.
- **Data Analysis:** Calculate the percent inhibition for each compound relative to control wells (containing DMSO instead of a compound).
- **Hit Identification:** Identify primary hits as compounds that exhibit $\geq 30\%$ inhibition of LDHB activity.

Substrate Competition Assay

This protocol is used to determine the mechanism of inhibition of a hit compound like **AXKO-0046**.

Methodology:

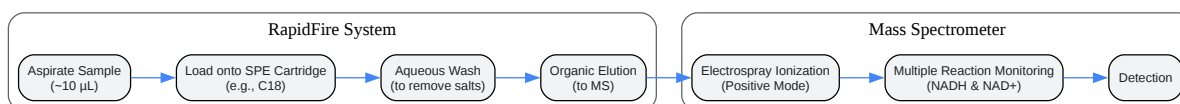
- Prepare a series of dilutions of the inhibitor (e.g., **AXKO-0046**) ranging from 0.00001 to 100 μM .
- For NADH titration, prepare five different concentrations of NADH (10, 30, 50, 100, and 200 μM) with a fixed concentration of pyruvate (100 μM).

- For pyruvate titration, prepare five different concentrations of pyruvate (10, 30, 50, 100, and 200 μM) with a fixed concentration of NADH (100 μM).
- In a 384-well plate, add the LDHB enzyme (0.25 nM), the inhibitor dilution, and the respective substrate concentrations.
- Incubate the reaction at room temperature for 15 minutes.
- Quench the reaction and analyze by RF-MS as described in the HTS protocol.
- Determine the EC50 values of the inhibitor at each substrate concentration.

RapidFire-Mass Spectrometry (RF-MS) Method for NADH/NAD⁺ Detection

This is a representative protocol for the RF-MS analysis.

Workflow Diagram:



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Caption: RapidFire-MS workflow for NADH/NAD⁺ analysis.

Parameters:

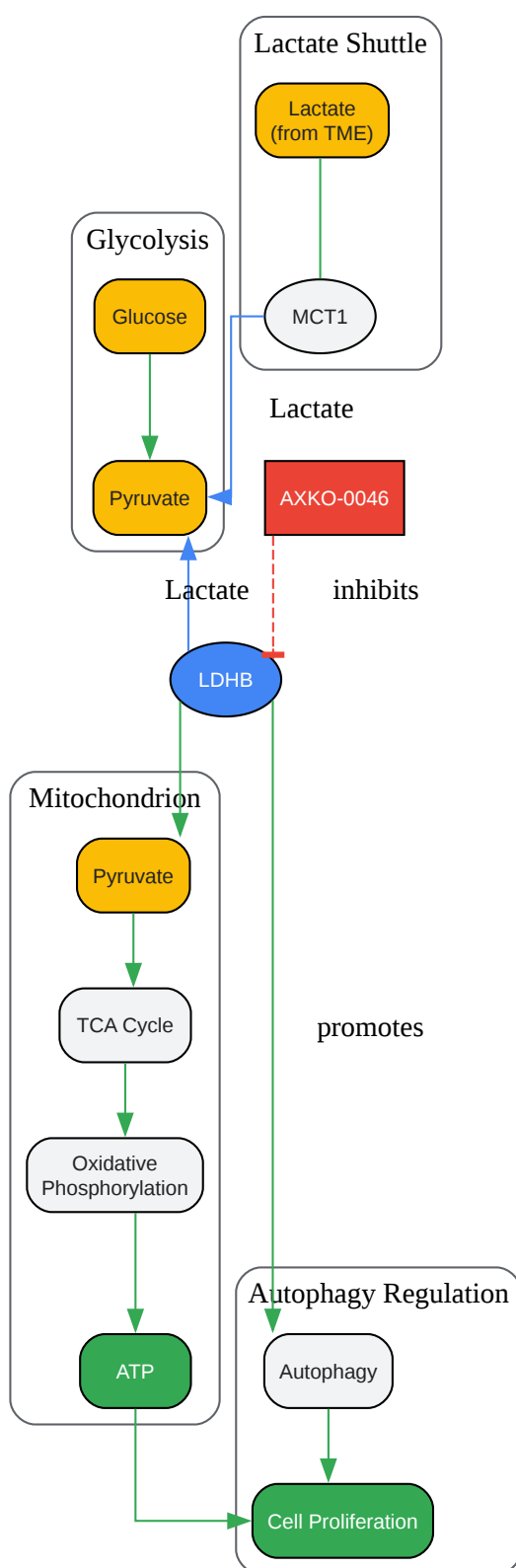
- RapidFire System: Agilent RapidFire 365 or similar.
- SPE Cartridge: A reversed-phase cartridge (e.g., C18) is suitable for retaining NADH and NAD⁺.

- Aqueous Wash Buffer: Water with a volatile modifier (e.g., 0.1% formic acid or 5 mM ammonium formate) to remove salts and other polar contaminants.
- Elution Buffer: An organic solvent mixture (e.g., 80% acetonitrile in water with 0.1% formic acid) to elute NADH and NAD⁺ from the SPE cartridge into the mass spectrometer.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
 - NADH transition: m/z 666.2 → m/z 428.1
 - NAD⁺ transition: m/z 664.2 → m/z 428.1
- Cycle Time: Approximately 5-10 seconds per sample.

LDHB Signaling Pathway in Cancer Metabolism

LDHB plays a crucial role in the metabolic reprogramming of certain cancer cells, particularly those with a preference for oxidative metabolism.

Signaling Pathway Diagram:



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Caption: Role of LDHB in cancer cell metabolism and its inhibition by **AXKO-0046**.

In oxidative cancer cells, LDHB facilitates the conversion of lactate, often taken up from the tumor microenvironment via transporters like MCT1, into pyruvate. This pyruvate then enters the mitochondria to fuel the TCA cycle and oxidative phosphorylation, leading to ATP production and supporting cell proliferation. LDHB has also been implicated in promoting autophagy, a cellular recycling process that can sustain cancer cell survival. By inhibiting LDHB, **AXKO-0046** disrupts these metabolic pathways, potentially leading to reduced energy production and decreased cancer cell proliferation.

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References

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